molecular formula C30H30N2O5S B2746254 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE CAS No. 687579-63-1

6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE

Cat. No.: B2746254
CAS No.: 687579-63-1
M. Wt: 530.64
InChI Key: WJJOWFJUBVTSKX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline, chromen, and carbothioamide, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, including the formation of the isoquinoline core, the introduction of the chromen moiety, and the attachment of the carbothioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of strong acids or bases may be required to facilitate certain reaction steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6,7-Dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, chromen derivatives, and carbothioamide-containing molecules. Examples include:

  • 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide
  • 6,7-Dimethoxy-2,4-quinazolinedione[4][4]

Uniqueness

What sets 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE apart is its unique combination of functional groups and structural elements

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5S/c1-18-7-5-6-8-24(18)31-30(38)32-12-11-20-14-27(34-3)28(35-4)16-23(20)25(32)17-36-21-9-10-22-19(2)13-29(33)37-26(22)15-21/h5-10,13-16,25H,11-12,17H2,1-4H3,(H,31,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJOWFJUBVTSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC5=C(C=C4)C(=CC(=O)O5)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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